molecular formula C18H9Cl2FN2S B2688531 (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile CAS No. 476669-95-1

(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile

Cat. No.: B2688531
CAS No.: 476669-95-1
M. Wt: 375.24
InChI Key: AABCAKMFRVSCMH-QPEQYQDCSA-N
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Description

(Z)-2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile is a chemical compound of significant interest in early-stage discovery research, particularly in the fields of oncology and agrochemistry. Its structure, which incorporates key thiazole and acrylonitrile motifs, is often investigated for its potential to interact with critical biological targets. The thiazole scaffold is a privileged structure in medicinal chemistry, known for its prevalence in molecules with diverse biological activities, including antitumor and fungicidal properties . The acrylonitrile group is a key pharmacophore found in numerous marketed drugs and bioactive molecules, contributing to various biological effects such as fungicidal activity . Similar acrylonitrile-containing compounds have been identified as potent modulators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that is emerging as a promising molecular target in cancer research . Furthermore, structural analogues featuring the thiazole core are actively explored as inhibitors of specific kinases, such as c-Met, which is a critical target in anticancer drug discovery . This compound is provided as part of a collection of rare and unique chemicals to support innovative early discovery research. As an investigational agent, researchers are encouraged to explore its potential mechanism of action, which may include enzyme inhibition or receptor modulation, and to determine its identity and purity for their specific applications. This product is intended for research purposes only and is not intended for use in humans or as a drug, agricultural product, or for any other form of human or veterinary diagnosis or therapy.

Properties

IUPAC Name

(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2FN2S/c19-15-6-3-12(8-16(15)20)17-10-24-18(23-17)13(9-22)7-11-1-4-14(21)5-2-11/h1-8,10H/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABCAKMFRVSCMH-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The dichlorophenyl and fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions.

    Acrylonitrile Formation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring or phenyl groups.

    Reduction: Amines or reduced derivatives of the nitrile group.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.

    Materials Science: Potential use in the development of organic semiconductors or conductive polymers.

Biology and Medicine

    Pharmacology: Investigation of its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Biochemistry: Study of its interactions with biological macromolecules such as proteins or DNA.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

    Agriculture: Potential application as a pesticide or herbicide due to its chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the thiazole ring, acrylonitrile backbone, or additional functional groups. Key examples include:

Key Observations:
  • Halogenation Effects : The target compound’s 3,4-dichlorophenyl and 4-fluorophenyl groups balance lipophilicity and electronic effects, whereas compound 29 (three chlorines) exhibits higher hydrophobicity .
  • Polar Groups : Compound 30’s hydroxyl group improves water solubility compared to the target’s fluorophenyl group, albeit at the cost of reduced metabolic stability .
  • Side Chain Modifications: Derivatives like 8h and 6 incorporate amino alcohol or epoxide groups, enabling interactions with biological targets (e.g., enzymes) or further synthetic modifications .

Biological Activity

(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the field of anticancer research. This article aims to synthesize and analyze the available data on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry. The presence of both a dichlorophenyl and a fluorophenyl group enhances its potential pharmacological properties.

Biological Activity Overview

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The following sections detail specific findings related to its biological activity.

Anticancer Activity

  • Cell Line Studies :
    • The compound has shown significant cytotoxicity against several cancer cell lines, including Jurkat (human T-cell leukemia) and HT-29 (human colorectal cancer). The IC50 values indicate that it is effective at low concentrations, suggesting potent activity.
    • For instance, compounds similar in structure with thiazole moieties exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, indicating strong antiproliferative effects .
  • Mechanisms of Action :
    • The anticancer effects are attributed to the ability of the compound to induce apoptosis in cancer cells. This process may involve the modulation of key signaling pathways related to cell survival and proliferation.
    • Molecular dynamics simulations have suggested that interactions with proteins such as Bcl-2 are crucial for its activity, primarily through hydrophobic contacts .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • The thiazole ring is essential for cytotoxic activity.
  • Substitution patterns on the phenyl rings significantly influence potency; for example, the presence of electron-withdrawing groups like chlorine enhances activity .
  • Compounds with additional functional groups such as carboxamide have shown improved efficacy against specific cancer cell lines .

Data Table: Summary of Biological Activities

Compound NameCell Line TestedIC50 (µg/mL)Mechanism of Action
Compound AJurkat1.61Induces apoptosis via Bcl-2 modulation
Compound BHT-291.98Inhibits proliferation through signaling pathway interference
Compound CNUGC25 nMTargets tyrosine kinase receptors

Case Studies

  • Study on Thiazole Derivatives : A study evaluated various thiazole derivatives, including those structurally similar to our compound. Results indicated that modifications at the 4-position of the phenyl ring significantly enhanced cytotoxicity against cancer cells .
  • Clinical Trials : Some thiazole derivatives have progressed to clinical trials due to their promising anticancer activities. These trials focus on evaluating safety and efficacy in human subjects, with preliminary results indicating favorable outcomes .

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